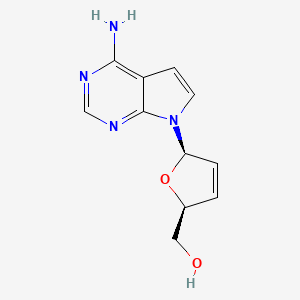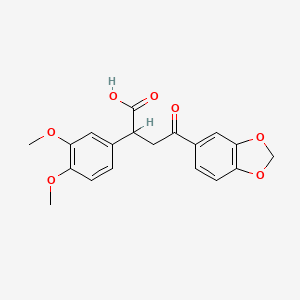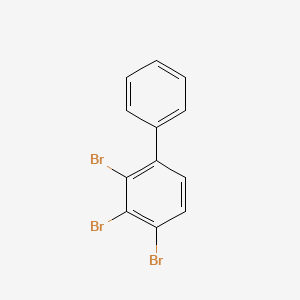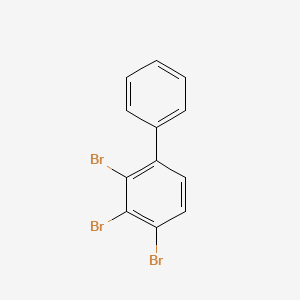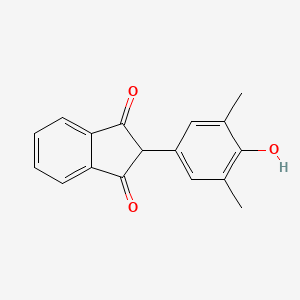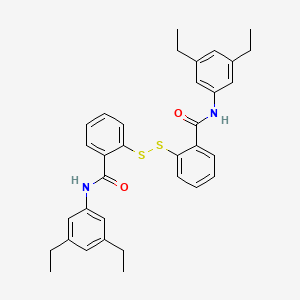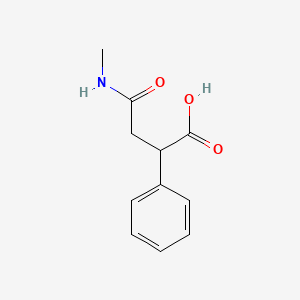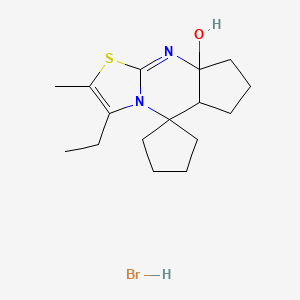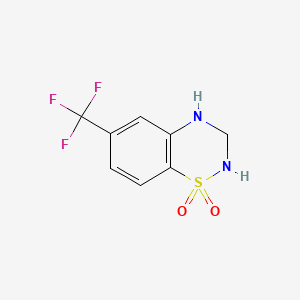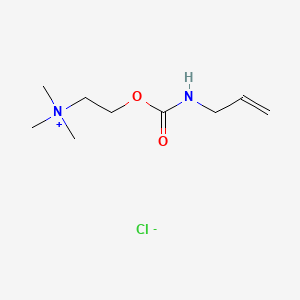
1,3,5-Triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- is a chemical compound that belongs to the class of 1,3,5-triazines. This compound is characterized by a triazine ring substituted with a 2-chlorophenyl group and two amino groups at positions 2 and 4. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and agriculture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyanoguanidine, aromatic aldehydes, and arylamines.
Condensation Reaction: A three-component condensation reaction is carried out in the presence of hydrochloric acid. This reaction forms the dihydrotriazine ring.
Rearrangement and Dehydrogenation: The dihydrotriazine ring undergoes rearrangement and dehydrogenative aromatization when treated with a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazine ring or the substituents.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the amino groups or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- has several scientific research applications:
Medicinal Chemistry: The compound has been explored for its potential as an anticancer agent.
Materials Science: It is used in the development of ultraviolet rays absorbers due to its exceptional photostability.
Agriculture: The compound is investigated for its herbicidal properties and its ability to inhibit specific enzymes in plants.
Mécanisme D'action
The mechanism of action of 1,3,5-triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- involves:
Molecular Targets: The compound targets specific enzymes and proteins in cells, leading to inhibition of their activity.
Pathways Involved: In cancer cells, it induces apoptosis by disrupting key signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine: Similar structure with a different position of the chlorine atom.
6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines: These compounds exhibit similar biological activities but with different aryl substituents.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an ultraviolet rays absorber and its selective antiproliferative activity against cancer cells make it a valuable compound in various research fields .
Propriétés
Numéro CAS |
20292-77-7 |
|---|---|
Formule moléculaire |
C11H14ClN5 |
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-6-4-3-5-7(8)12/h3-6H,1-2H3,(H4,13,14,15,16) |
Clé InChI |
UKZMOMDQRPCKFB-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=C(N=C(N1C2=CC=CC=C2Cl)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


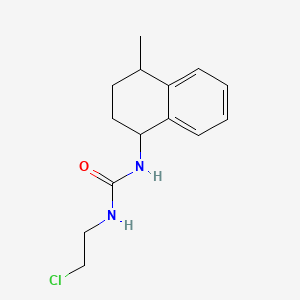

![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)

